

Characterization of Caspofungin Impurity A: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: Caspofungin impurity A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used for the characterization of **Caspofungin Impurity A**. This impurity is a significant process-related substance in the manufacturing of Caspofungin, a critical antifungal agent.^[1] The European Pharmacopoeia recognizes it as a primary impurity requiring diligent monitoring.^[1] Understanding its structure and detection methods is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Caspofungin Impurity A is identified as the serine analogue of Caspofungin.^{[1][2]} The primary structural difference is the substitution of the threonine residue at position 2 of the cyclic peptide core in Caspofungin with a serine residue in Impurity A.^[1] Its systematic chemical name is L-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.^[1]

Physicochemical Properties

Property	Value
CAS Number	1202167-57-4[3][4][5][6][7]
Molecular Formula	C ₅₁ H ₈₆ N ₁₀ O ₁₅ [3][4][5][6][7]
Molecular Weight	1079.29 g/mol [3][4][6][7]
Appearance	Solid[8]
Storage	Store at < -15°C, keep dry.[4]

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental to the structural elucidation and quantification of **Caspofungin Impurity A**. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data available.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and analyzing the fragmentation patterns of Impurity A.[1] Techniques such as electrospray ionization (ESI) are typically used, often revealing multi-charged quasi-molecular ions.[1][2]

Ion Type	m/z Value	Technique	Reference
[M+H] ⁺	1079.630	ESI ⁺	[2]
[M+2H] ²⁺	540.319	ESI ⁺	[2]
Fragment Ion	137.0708	MS ²	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure of Impurity A. The following chemical shifts have been reported.[2]

¹H-NMR Chemical Shifts (ppm)

Chemical Shift (ppm)**0.81**

0.82

0.83

1.46

1.75

1.84

3.57

3.77

3.90

3.92

4.11

4.17

4.27

4.40

6.66

| 6.98 |

¹³C-NMR Chemical Shifts (ppm)

Chemical Shift (ppm)	Chemical Shift (ppm)	Chemical Shift (ppm)	Chemical Shift (ppm)
11.00	45.60	68.70	132.28
19.64	49.56	69.26	156.59
20.18	54.25	69.76	166.61
23.84	54.55	73.13	169.39
25.29	55.37	73.22	170.63
29.19	61.06	75.97	170.71
29.50	61.68	114.69	171.19
31.05	62.65	128.09	173.68
33.38	68.51		174.75
34.65			
35.02			

| 37.38 | | | |

UV-Vis Spectroscopy Data

For chromatographic analysis, detection is commonly performed in the low UV region. The peptide backbone shared by Caspofungin and its impurities provides a good response at these wavelengths.^[1]

Wavelength (nm)	Application
210 nm	HPLC Detection ^{[1][8][9]}
225 nm	HPLC Detection ^[1]

Experimental Protocols

Accurate characterization of **Caspofungin Impurity A** relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification.^[1]

High-Performance Liquid Chromatography (HPLC) for Separation

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing Caspofungin and its impurities, leveraging hydrophobic interactions for separation.^[1]

- **Column:** A YMC-Pack Polyamine II column (150 x 4.6 mm, 5 µm particle size) is a reported stationary phase.^{[8][9]}
- **Mobile Phase:** An isocratic mobile phase can consist of a mixture of a 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol.^{[8][9]}
- **Flow Rate:** A typical flow rate is 1.0 mL/min.^{[8][9]}
- **Column Temperature:** The column is often maintained at 30°C.^{[8][9]}
- **Detection:** UV detection at 210 nm or 225 nm is commonly employed.^{[1][8][9]}
- **Sample Preparation:** For analysis, a sample of Caspofungin is dissolved in an appropriate diluent (e.g., a mixture of phosphoric acid buffer and methanol) to a target concentration.^[9]

Hyphenated Techniques for Identification and Structural Elucidation

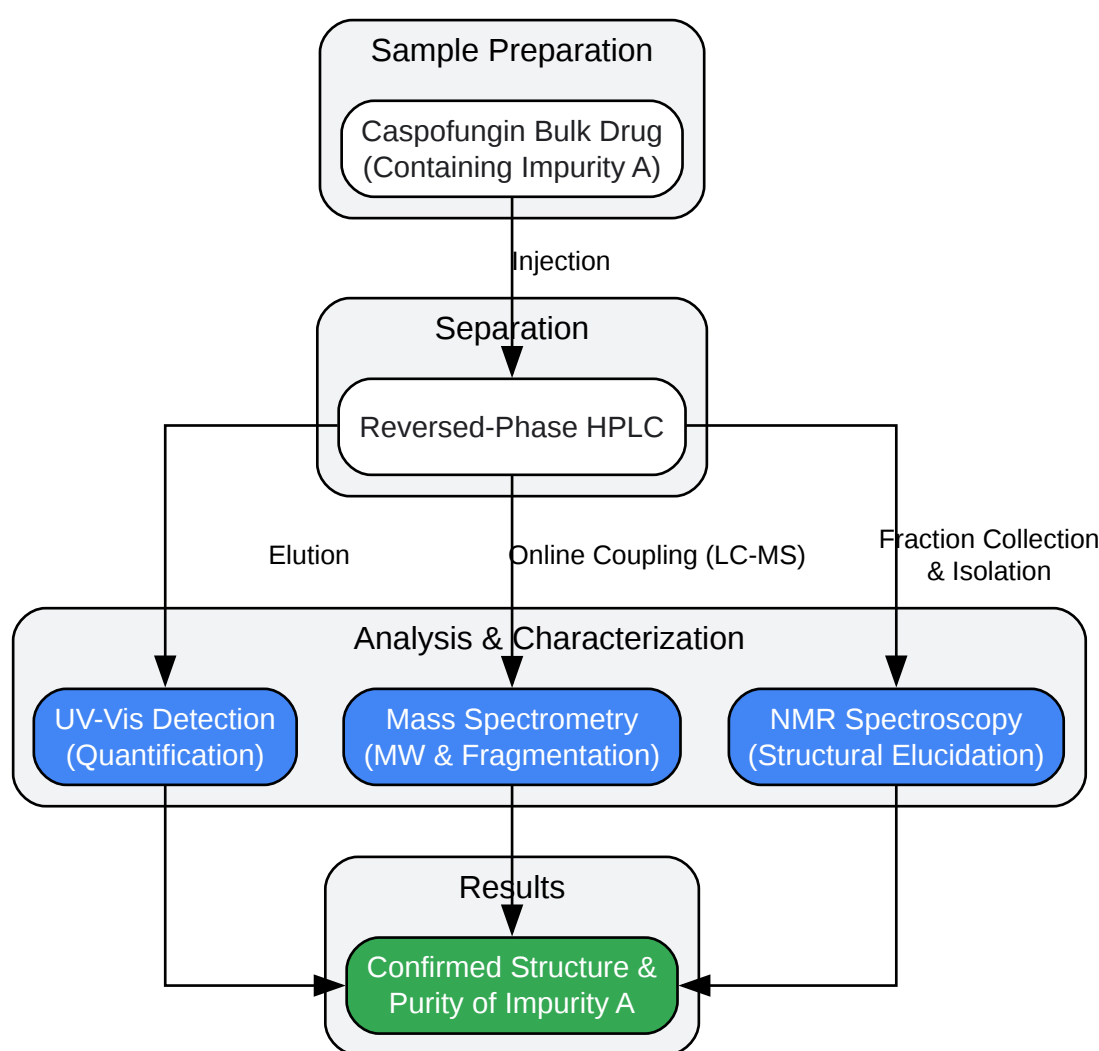
For definitive identification and structural confirmation, hyphenated techniques are essential.

- **Liquid Chromatography-Mass Spectrometry (LC-MS):** This powerful technique combines the separation capabilities of HPLC with the mass analysis of MS.^[1] It allows for the determination of molecular weight and provides structural information through fragmentation analysis, which is crucial for distinguishing Impurity A from Caspofungin and other related substances.^[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Following isolation via preparative HPLC, NMR spectroscopy is instrumental for the detailed structural assignment of Impurity A.[1] Both ^1H -NMR and ^{13}C -NMR are used to confirm the identity and structure, particularly the serine substitution.[1]

Analytical Workflow for Characterization

The logical flow for isolating and characterizing **Caspofungin Impurity A** involves a multi-step process combining chromatographic separation with spectroscopic analysis.



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Caption: Workflow for the separation and characterization of **Caspofungin Impurity A**.

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